![molecular formula C18H26N2O5 B6002754 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid
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Overview
Description
4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid, also known as BAIBA, is a naturally occurring amino acid derivative that has recently gained attention for its potential therapeutic benefits. BAIBA is produced in response to exercise and has been shown to have various biochemical and physiological effects that may be beneficial for human health. In
Mechanism of Action
The mechanism of action of 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid is not fully understood, but it is believed to activate the peroxisome proliferator-activated receptor (PPAR) delta pathway. Activation of this pathway has been shown to increase energy expenditure and improve glucose metabolism. 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid may also activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid has various biochemical and physiological effects that may be beneficial for human health. Studies have shown that 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid can increase energy expenditure and improve glucose metabolism by increasing insulin sensitivity and glucose uptake in skeletal muscle. 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid may also reduce inflammation and have cardioprotective effects by reducing oxidative stress and improving endothelial function.
Advantages and Limitations for Lab Experiments
4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid has several advantages for lab experiments, including its stability and availability. 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to using 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid in lab experiments. For example, 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid can be difficult to administer in vivo, and its effects may be influenced by factors such as diet and exercise.
Future Directions
There are numerous future directions for 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid research. One area of focus is the development of 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid-based therapies for the treatment of metabolic disorders such as obesity and type 2 diabetes. Other potential areas of research include the exploration of 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid's effects on muscle function and the development of 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid-based supplements for athletes. Additionally, further research is needed to fully understand the mechanism of action of 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid and its potential therapeutic benefits.
Conclusion
In conclusion, 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid is a naturally occurring amino acid derivative that has potential therapeutic benefits for human health. 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid can be synthesized through various methods and has been the subject of numerous scientific studies. 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid's mechanism of action is not fully understood, but it is believed to activate the PPAR delta and AMPK pathways. 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid has various biochemical and physiological effects that may be beneficial for human health, including increased energy expenditure and improved glucose metabolism. There are numerous future directions for 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid research, including the development of 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid-based therapies for metabolic disorders and the exploration of 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid's effects on muscle function.
Synthesis Methods
4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One chemical synthesis method involves the reaction of 4-isobutoxybenzoyl chloride with beta-alanine, followed by the reaction of the resulting product with butylamine. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between 4-isobutoxybenzoyl-L-glutamic acid and beta-alanine.
Scientific Research Applications
4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid has been the subject of numerous scientific studies, with research focusing on its potential therapeutic benefits. Studies have shown that 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid can improve glucose metabolism, increase energy expenditure, and reduce inflammation. 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid has also been shown to have cardioprotective effects and may be beneficial for the treatment of metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
4-[3-[[4-(2-methylpropoxy)benzoyl]amino]propanoylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-13(2)12-25-15-7-5-14(6-8-15)18(24)20-11-9-16(21)19-10-3-4-17(22)23/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,21)(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRQLSXDIKWLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCC(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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